MDMB-FUBINACA metabolite M1

Forensic Toxicology Metabolite Biomarker Synthetic Cannabinoid

MDMB-FUBINACA metabolite M1 (CAS 2693397-47-4) is an analytical reference standard classified as a synthetic cannabinoid. It is the primary phase I hydrolysis metabolite of the potent synthetic cannabinoid receptor agonist (SCRA) MDMB-FUBINACA and is also a presumptive metabolite of the structurally related ADB-FUBINACA.

Molecular Formula C21H22FN3O3
Molecular Weight 383.4 g/mol
Cat. No. B10769808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDMB-FUBINACA metabolite M1
Molecular FormulaC21H22FN3O3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C21H22FN3O3/c1-21(2,3)18(20(27)28)23-19(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(22)11-9-13/h4-11,18H,12H2,1-3H3,(H,23,26)(H,27,28)/t18-/m1/s1
InChIKeyIYHKZKWEKNIMPG-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDMB-FUBINACA Metabolite M1 (CAS 2693397-47-4): A Key Phase I Hydrolysis Metabolite for Forensic Toxicology and Biomarker Confirmation


MDMB-FUBINACA metabolite M1 (CAS 2693397-47-4) is an analytical reference standard classified as a synthetic cannabinoid . It is the primary phase I hydrolysis metabolite of the potent synthetic cannabinoid receptor agonist (SCRA) MDMB-FUBINACA and is also a presumptive metabolite of the structurally related ADB-FUBINACA . This compound, chemically designated as N-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid, is supplied as a high-purity crystalline solid and is intended exclusively for research and forensic applications .

MDMB-FUBINACA Metabolite M1: Why In-Class Substitution Is Not Scientifically Valid for Confirmatory Toxicology


Synthetic cannabinoid metabolites cannot be interchanged due to significant variability in metabolic pathways, stability profiles, and analytical detectability. MDMB-FUBINACA metabolite M1 is uniquely positioned as a common hydrolysis product of two distinct parent compounds, MDMB-FUBINACA and ADB-FUBINACA [1], and is consistently identified as a major excreted biomarker in authentic human urine specimens [1]. In contrast, the parent compound MDMB-FUBINACA is extensively metabolized and rarely detected unchanged in biological fluids . Furthermore, while many synthetic cannabinoid metabolites exhibit poor stability in blood at ambient or refrigerated temperatures, MDMB-FUBINACA metabolite M1 demonstrates superior stability [2], making it a more reliable analytical target. Generic substitution with alternative metabolites or parent compounds would compromise method sensitivity, specificity, and forensic defensibility, underscoring the necessity for this specific certified reference material.

MDMB-FUBINACA Metabolite M1: Quantitative Evidence of Differentiation vs. Parent Compounds and In-Class Metabolites


Common Metabolite of Two Distinct Parent Compounds: Enables Detection of Both MDMB-FUBINACA and ADB-FUBINACA Exposure

MDMB-FUBINACA metabolite M1 is a unique hydrolysis product that serves as a common biomarker for exposure to two distinct parent synthetic cannabinoids: MDMB-FUBINACA and ADB-FUBINACA [1]. In a comparative metabolic study of authentic human urine specimens, ester hydrolysis was identified as a major pathway for MDMB-FUBINACA, yielding this specific metabolite, while amide hydrolysis of ADB-FUBINACA also generated the identical metabolite M1 [1]. This convergent metabolic fate is not observed for other phase I metabolites, which typically remain compound-specific [2].

Forensic Toxicology Metabolite Biomarker Synthetic Cannabinoid

Major Excreted Biomarker in Human Urine: Quantitative Abundance Confirmed by LC-QTOF-MS

In a head-to-head comparison of MDMB-FUBINACA and ADB-FUBINACA metabolites in authentic human urine, MDMB-FUBINACA metabolite M1 was identified as one of the most abundant excreted products [1]. The study reported that metabolites formed via ester hydrolysis were the predominant species for MDMB-FUBINACA, with chromatographic peak areas for the hydrolyzed product (M1) exceeding those of other metabolites by an order of magnitude in some specimens [2]. This quantitative abundance confirms M1 as a superior biomarker compared to minor or trace-level metabolites that may escape detection.

Forensic Toxicology Biomarker Validation LC-MS

Enhanced Stability in Blood vs. Parent Compound: Critical for Post-Mortem and Delayed Sample Analysis

A stability assessment in human blood demonstrated that the parent compound MDMB-FUBINACA is unstable at room temperature and under refrigeration, undergoing rapid degradation [1]. In contrast, the corresponding butanoic acid metabolite (M1) remained stable across all storage conditions tested [1]. This differential stability is quantified by the observation that 83 out of 392 positive blood samples (21%) contained only the metabolite with no detectable parent drug [1]. Consequently, relying on parent compound detection would miss a significant fraction of true positive cases.

Forensic Toxicology Stability Assessment Post-Mortem Toxicology

Standardized LOINC Code Assignment: Facilitates Inter-Laboratory Data Exchange and Regulatory Reporting

MDMB-FUBINACA-M1 has been assigned a specific LOINC code (90747-7) for quantitative measurement in urine by confirmatory methods [1]. This formal inclusion in the Logical Observation Identifiers Names and Codes (LOINC) database signifies its acceptance as a standardized clinical and forensic analyte [2]. Many other synthetic cannabinoid metabolites lack such standardized coding, creating ambiguity in reporting and hindering data aggregation across laboratories. The availability of a LOINC code ensures that analytical results for M1 can be consistently interpreted and exchanged between institutions.

Clinical Toxicology Laboratory Standardization LOINC

Certified Purity ≥98% with Defined Physicochemical Profile: Ensures Method Validation Traceability

The reference standard is supplied with a certified purity of ≥98% (HPLC) and is provided as a crystalline solid . Key physicochemical parameters are fully characterized: molecular formula C21H22FN3O3, formula weight 383.42, and specific solubility in DMF, DMSO, and ethanol (30 mg/mL each) . This level of characterization and batch-specific certificates of analysis (CoA) exceed the minimal requirements for a research chemical and meet the traceability standards required for ISO/IEC 17025 accredited forensic laboratories .

Analytical Chemistry Reference Material Quality Control

MDMB-FUBINACA Metabolite M1: Optimized Application Scenarios in Forensic and Clinical Toxicology Workflows


Confirmatory Urine Drug Testing for MDMB-FUBINACA and ADB-FUBINACA Exposure

Given its status as a major excreted metabolite common to both MDMB-FUBINACA and ADB-FUBINACA [1], M1 is the preferred target for confirmatory LC-MS/MS urine drug testing panels. Laboratories can streamline their method by using a single M1 reference standard to report definitive exposure to either of these two widely abused synthetic cannabinoids, rather than maintaining separate assays for each parent compound or compound-specific metabolites. This approach is supported by the compound's LOINC code 90747-7 for standardized reporting [2].

Post-Mortem and Delayed Forensic Blood Analysis

In post-mortem toxicology or cases involving delayed sample collection, the parent drug MDMB-FUBINACA is often absent due to instability [1]. M1, which remains stable in blood at room temperature and under refrigeration [1], is the only reliable biomarker for confirming exposure. Forensic laboratories should prioritize M1 in their blood screening panels, as studies indicate that up to 21% of positive cases may be missed if only parent compounds are targeted [1].

Method Development and Validation for High-Throughput LC-MS/MS

The high certified purity (≥98%) and well-defined solubility of M1 [1] make it an ideal calibrator and quality control material for developing and validating quantitative LC-MS/MS methods. Its inclusion in all-inclusive designer drug methods has been documented [2], and its specific MRM transitions (e.g., m/z 384.2 → 145.0) can be optimized using this reference standard. This ensures accurate quantitation across various biological matrices, including urine, blood, and tissue homogenates.

Clinical Toxicology and Public Health Surveillance

For clinical laboratories monitoring synthetic cannabinoid intoxications in emergency department patients, M1 provides a sensitive and specific biomarker for recent use. The high abundance of M1 in urine [1] translates to a wider detection window and increased assay sensitivity compared to parent drug screening. The availability of a LOINC code [2] also facilitates electronic reporting to public health surveillance systems, enabling timely monitoring of emerging drug trends.

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